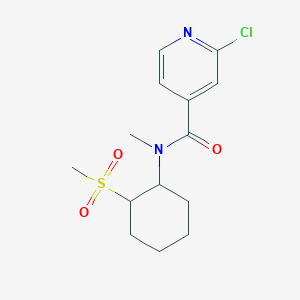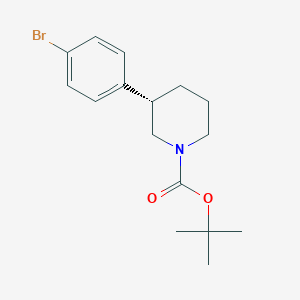
tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate is a compound that belongs to the class of organic compounds known as piperidines. This compound is notable for its bromophenyl group, which is attached to a piperidine ring. It is often used in chemical and pharmaceutical research due to its distinct structural properties.
Applications De Recherche Scientifique
tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies investigating the binding affinity of piperidine derivatives to various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Used in the manufacture of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate typically involves the reaction between tert-butyl carbamate and (3S)-3-(4-bromophenyl)piperidine under conditions that facilitate the formation of the piperidine ring with the appropriate substituents. Specific catalysts and solvents may be used to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure consistency and efficiency. The processes may utilize advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and higher throughput.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to introduce new functional groups.
Reduction: The piperidine ring or the bromophenyl group can be reduced under specific conditions.
Substitution: Halogen atoms in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents (like potassium permanganate), reducing agents (such as lithium aluminium hydride), and nucleophiles (like sodium methoxide). The conditions vary depending on the desired reaction, ranging from room temperature to elevated temperatures, and using solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions are often derivatives of the original compound, with modifications to the bromophenyl or piperidine moieties. For example, oxidation can yield a carboxylic acid derivative, while substitution might introduce an amine or ester group.
Mécanisme D'action
The mechanism by which tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate exerts its effects is largely dependent on its interactions with molecular targets. The bromophenyl group and the piperidine ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (3s)-3-(4-chlorophenyl)-piperidine-1-carboxylate: Similar structure with a chlorine atom instead of a bromine.
tert-Butyl (3s)-3-(4-fluorophenyl)-piperidine-1-carboxylate: Substituted with a fluorine atom.
tert-Butyl (3s)-3-(4-methylphenyl)-piperidine-1-carboxylate: Contains a methyl group instead of a halogen.
Uniqueness
The uniqueness of tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate lies in its bromine substituent, which can participate in various chemical reactions that are not feasible with other halogens or substituents
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSHWNCUNYWQBB-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE](/img/structure/B2550414.png)
![Ethyl 3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2550415.png)
![2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2550417.png)
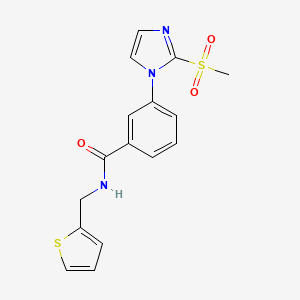
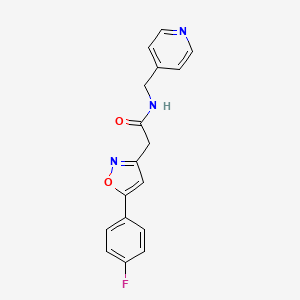
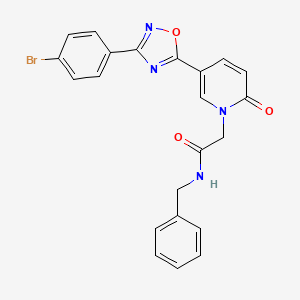
![11-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2550421.png)


![2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2550428.png)
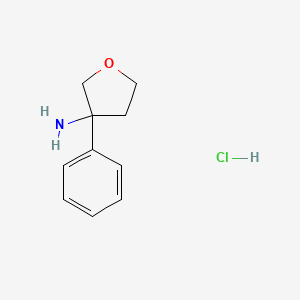
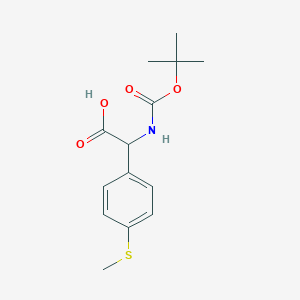
![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550433.png)
